molecular formula C11H12F3NO2 B12945144 (R)-3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid

(R)-3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid

Katalognummer: B12945144
Molekulargewicht: 247.21 g/mol
InChI-Schlüssel: KBLVKDPSCFLUFK-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid is an organic compound characterized by the presence of an amino group, a benzyl group substituted with a trifluoromethyl group, and a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzyl bromide and ®-alanine.

    Nucleophilic Substitution: The 4-(trifluoromethyl)benzyl bromide undergoes nucleophilic substitution with ®-alanine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ®-3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

®-3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of ®-3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins, altering their activity or function.

    Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid is unique due to the combination of its amino group, trifluoromethyl-substituted benzyl group, and propanoic acid backbone

Eigenschaften

Molekularformel

C11H12F3NO2

Molekulargewicht

247.21 g/mol

IUPAC-Name

(2R)-2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)9-3-1-7(2-4-9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m1/s1

InChI-Schlüssel

KBLVKDPSCFLUFK-MRVPVSSYSA-N

Isomerische SMILES

C1=CC(=CC=C1C[C@H](CN)C(=O)O)C(F)(F)F

Kanonische SMILES

C1=CC(=CC=C1CC(CN)C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.